Methyl 3-(3-methylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-(3-methylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C14H20N2O2. It is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-methylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate esters .
Scientific Research Applications
Methyl 3-(3-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The exact mechanism of action of Methyl 3-(3-methylpiperazin-1-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring in its structure may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperazin-1-yl)benzoate dihydrochloride: This compound is similar in structure but includes a dihydrochloride salt form, which may affect its solubility and reactivity.
Methyl 4-(3-methylpiperazin-1-yl)benzoate: This isomer differs in the position of the piperazine ring attachment, which can influence its chemical properties and biological activity.
Uniqueness
Methyl 3-(3-methylpiperazin-1-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1131622-66-6 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(3-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(7-6-14-10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3 |
InChI Key |
BTZCQJSKLLSXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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